4-Bromo-3-methyl-5-isothiazolyl methyl ketone 4-(3-methoxypropyl)thiosemicarbazone
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Overview
Description
4-Bromo-3-methyl-5-isothiazolyl methyl ketone 4-(3-methoxypropyl)thiosemicarbazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromine, methyl, isothiazolyl, ketone, and thiosemicarbazone groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-5-isothiazolyl methyl ketone 4-(3-methoxypropyl)thiosemicarbazone typically involves multiple steps:
Formation of 4-Bromo-3-methyl-5-isothiazolyl methyl ketone: This step involves the reaction of 3-methylisothiazole with a brominating agent to introduce the bromine atom at the 4-position.
Thiosemicarbazone Formation: The resulting 4-Bromo-3-methyl-5-isothiazolyl methyl ketone is then reacted with 4-(3-methoxypropyl)thiosemicarbazide under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-5-isothiazolyl methyl ketone 4-(3-methoxypropyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isothiazolyl derivatives.
Scientific Research Applications
4-Bromo-3-methyl-5-isothiazolyl methyl ketone 4-(3-methoxypropyl)thiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-5-isothiazolyl methyl ketone 4-(3-methoxypropyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-3-methyl-5-isothiazolyl methyl ketone 4-(3-methoxypropyl)thiosemicarbazone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
3787-35-7 |
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Molecular Formula |
C11H17BrN4OS2 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
1-[(E)-1-(4-bromo-3-methyl-1,2-thiazol-5-yl)ethylideneamino]-3-(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C11H17BrN4OS2/c1-7-9(12)10(19-16-7)8(2)14-15-11(18)13-5-4-6-17-3/h4-6H2,1-3H3,(H2,13,15,18)/b14-8+ |
InChI Key |
NDVKDHMRZPIXBJ-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=NSC(=C1Br)/C(=N/NC(=S)NCCCOC)/C |
Canonical SMILES |
CC1=NSC(=C1Br)C(=NNC(=S)NCCCOC)C |
Origin of Product |
United States |
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